cis-J-113863

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

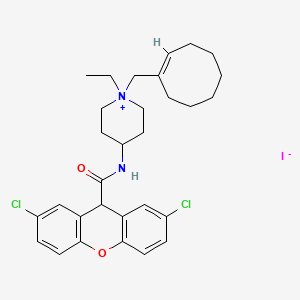

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 |

Source

|

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of cis-J-113863: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and its impact on downstream signaling pathways.

Core Mechanism: Competitive Antagonism of CCR1

The primary mechanism of action of this compound is its function as a competitive antagonist at the CCR1 receptor.[1][2] This means that it binds to the receptor at the same site as endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), but does not activate the receptor. By occupying the binding site, this compound prevents the natural ligands from binding and initiating the downstream signaling cascades that lead to inflammatory cell migration and activation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for CCR1 and CCR3 Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| CCR1 | Human | Radioligand Binding | IC50 | 0.9 | [1][2][3] |

| CCR1 | Mouse | Radioligand Binding | IC50 | 5.8 | [1][2][3] |

| CCR3 | Human | Radioligand Binding | IC50 | 0.58 | [1][2][3] |

| CCR3 | Mouse | Radioligand Binding | IC50 | 460 | [1][2][3] |

IC50: The half maximal inhibitory concentration, representing the concentration of the drug that is required for 50% inhibition in vitro.

Table 2: Selectivity Profile of this compound

| Receptor/Target | Activity | Reference |

| CCR2 | Inactive | [2] |

| CCR4 | Inactive | [2] |

| CCR5 | Inactive | [2] |

| LTB4 Receptor | Inactive | [2] |

| TNF-α Receptor | Inactive | [2] |

Signaling Pathways Modulated by this compound

CCR1, like other chemokine receptors, signals through heterotrimeric G proteins upon activation by its ligands. The binding of chemokines such as CCL3 or CCL5 induces a conformational change in the receptor, leading to the activation of Gαi and the release of Gβγ subunits. These events trigger a cascade of downstream signaling pathways, including the mobilization of intracellular calcium and the activation of the MAPK and PI3K pathways, ultimately resulting in chemotaxis and cellular activation.

This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the CCR1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human or mouse CCR1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3 or [¹²⁵I]-CCL5).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either binding buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To assess the functional antagonism of this compound on CCR1-mediated cell migration.

Materials:

-

A cell line expressing CCR1 (e.g., THP-1 monocytes or primary macrophages).

-

A CCR1 ligand (chemoattractant), such as CCL3 or CCL5.

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane insert).

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

Cell staining and quantification reagents (e.g., Calcein-AM).

Procedure:

-

Culture the CCR1-expressing cells and resuspend them in assay medium.

-

In the lower chamber of the chemotaxis plate, add the assay medium containing the chemoattractant (e.g., CCL3).

-

In the upper chamber (the insert), add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-4 hours).

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring the fluorescence or by lysing the cells and measuring a cellular enzyme activity.

-

The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.

Objective: To determine the ability of this compound to block CCR1-mediated calcium flux.

Materials:

-

A cell line expressing CCR1 (e.g., HEK293 or CHO cells).

-

A CCR1 ligand (e.g., CCL5).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

Procedure:

-

Seed the CCR1-expressing cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells by adding the CCR1 ligand and immediately measure the change in fluorescence over time.

-

The antagonistic effect of this compound is determined by its ability to reduce the ligand-induced increase in intracellular calcium concentration.

In Vivo Efficacy

The antagonistic activity of this compound has been demonstrated in animal models of inflammatory diseases. For instance, in a mouse model of collagen-induced arthritis, administration of J-113863 has been shown to improve paw inflammation and joint damage.[3][4] More recently, in a mouse model of relapsing-remitting multiple sclerosis (experimental autoimmune encephalomyelitis), J-113863 treatment was found to correct the imbalance of pro- and anti-inflammatory cytokines.[5][6] These in vivo studies provide strong evidence for the functional antagonism of CCR1 by this compound and its potential as a therapeutic agent for inflammatory conditions.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the chemokine receptor CCR1. Its mechanism of action involves binding to the receptor and preventing the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling pathways that lead to inflammatory cell recruitment and activation. This has been demonstrated through in vitro binding and functional assays, and its therapeutic potential has been validated in preclinical in vivo models of inflammatory diseases. This technical guide provides a foundational understanding of the core mechanism of this compound for researchers and professionals in the field of drug development.

References

- 1. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-J-113863: A Potent CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-J-113863 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and preclinical evaluation in inflammatory and autoimmune disease models. Detailed experimental protocols and a summary of its signaling pathway are presented to support further research and development efforts.

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells to sites of inflammation.[3][4] CCR1, in particular, is expressed on a variety of leukocytes, including monocytes, macrophages, and T cells. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[5] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for these conditions. This compound has emerged as a key research tool and potential therapeutic lead compound for its high affinity and selectivity for CCR1.[1][2]

Chemical Properties and Synthesis

This compound is a synthetic, non-peptide molecule with the following chemical identity:

| Property | Value |

| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide[1] |

| IUPAC Name | 1-((E)-cyclooct-1-en-1-ylmethyl)-4-(((2,7-dichloro-9H-xanthen-9-yl)carbonyl)amino)-1-ethylpiperidin-1-ium iodide |

| Molecular Formula | C30H37Cl2IN2O2 |

| Molecular Weight | 655.44 g/mol |

| CAS Number | 202796-41-6 |

A detailed, step-by-step synthesis protocol for this compound is described in the seminal paper by Naya et al. (2001), "Design, synthesis, and discovery of a novel CCR1 antagonist." The synthesis involves a multi-step process culminating in the formation of the final piperidinium (B107235) iodide salt.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCR1 receptor.[2] By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the downstream signaling cascades that lead to leukocyte chemotaxis and activation.

The CCR1 signaling pathway, upon activation by a chemokine ligand, typically involves the following key steps:

-

Ligand Binding: A chemokine (e.g., CCL3, CCL5) binds to the extracellular domain of the CCR1 receptor.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

G Protein Activation: The conformational change facilitates the coupling and activation of intracellular heterotrimeric G proteins (primarily of the Gi/o family).[3]

-

Downstream Effectors: The activated G protein subunits dissociate and modulate the activity of various downstream effector molecules, including:

-

Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[3]

-

Phosphoinositide 3-kinase (PI3K): Activates pathways involved in cell survival and migration.

-

Mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2): Regulates gene expression and cell proliferation.[4]

-

-

Cellular Response: The culmination of these signaling events leads to cellular responses such as chemotaxis, adhesion, and the release of pro-inflammatory mediators.

This compound blocks the initiation of this cascade by preventing ligand binding.

Pharmacological Data

In Vitro Activity

This compound demonstrates high-affinity binding and potent functional antagonism at CCR1 receptors. Its activity has been characterized in various in vitro assays, with key quantitative data summarized below.

| Receptor | Species | Assay Type | IC50 (nM) | Reference |

| CCR1 | Human | Radioligand Binding | 0.9 | [2][6][7] |

| CCR1 | Mouse | Radioligand Binding | 5.8 | [2][6][7] |

| CCR3 | Human | Radioligand Binding | 0.58 | [6][7] |

| CCR3 | Mouse | Radioligand Binding | 460 | [6][7] |

The compound shows selectivity for CCR1 and human CCR3, with significantly lower affinity for mouse CCR3. It is reported to be inactive against CCR2, CCR4, and CCR5.[6][7]

In Vivo Activity

The efficacy of this compound has been evaluated in animal models of inflammatory diseases, demonstrating its potential as a therapeutic agent.

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse (DBA-1) | 3-10 mg/kg/day, i.p. | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints. | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (SJL/J) | 10 mg/kg/day, i.p. | Attenuated the severity of clinical scores; suppressed pro-inflammatory cytokine expression and upregulated anti-inflammatory mediators. | [8][9][10][11] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound to CCR1. Specific parameters may need optimization.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human or mouse CCR1 gene.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for CCR1 (e.g., [125I]-MIP-1α), and varying concentrations of this compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Chemotaxis Assay (General Protocol)

This protocol outlines a general method to assess the functional antagonism of this compound on CCR1-mediated cell migration.

-

Cell Preparation:

-

Use a cell line that endogenously expresses CCR1 (e.g., THP-1 human monocytic cells) or a cell line transfected with the CCR1 gene.

-

Suspend the cells in a serum-free or low-serum medium.

-

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Add a solution containing a CCR1 chemokine agonist (e.g., CCL3 or CCL5) to the lower wells.

-

In the upper wells, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.

-

Quantify the number of migrated cells by microscopy or by using a fluorescent dye and a plate reader.

-

Determine the inhibitory effect of this compound on chemokine-induced cell migration.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol is based on the study by Amat et al. (2006) and is a standard model for rheumatoid arthritis.

-

Induction of Arthritis:

-

Use a susceptible mouse strain, such as DBA-1.

-

Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization via intradermal injection at the base of the tail.

-

Provide a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

-

Treatment:

-

Begin treatment with this compound (e.g., 3-10 mg/kg/day, intraperitoneally) at the onset of clinical signs of arthritis.

-

Continue daily treatment for a specified period (e.g., 11 days).[6]

-

-

Assessment:

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema. Score the severity of arthritis on a standardized scale.

-

At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

-

Measure relevant biomarkers, such as cytokine levels in the plasma or joint tissue.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol, based on the work of Ansari et al. (2022), is a widely used model for multiple sclerosis.[8]

-

Induction of EAE:

-

Use a susceptible mouse strain, such as SJL/J.

-

Induce EAE by immunization with a myelin-specific peptide (e.g., proteolipid protein 139-151) emulsified in CFA.[8]

-

Administer pertussis toxin intravenously or intraperitoneally at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Treatment:

-

Initiate daily treatment with this compound (e.g., 10 mg/kg, intraperitoneally) on a specific day post-immunization (e.g., day 14) and continue for a defined duration (e.g., until day 25).[8]

-

-

Assessment:

-

Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.

-

At the end of the experiment, collect tissues (spleen, brain, spinal cord) for analysis of immune cell infiltration, demyelination, and cytokine expression by methods such as flow cytometry, RT-PCR, and Western blot.[8]

-

Clinical Development

As of the current date, there is no publicly available information on clinical trials specifically for this compound. The compound has primarily been used as a research tool to investigate the role of CCR1 in various disease models. Further preclinical development would be required before it could advance to clinical evaluation.

Conclusion

This compound is a well-characterized, potent, and selective CCR1 antagonist that has proven to be a valuable tool for elucidating the role of CCR1 in inflammatory and autoimmune diseases. Its demonstrated efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis highlights the therapeutic potential of CCR1 antagonism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound and the broader field of CCR1-targeted therapies.

References

- 1. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. CCR1 - Wikipedia [en.wikipedia.org]

- 5. Portico [access.portico.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. J-113863 | CCR | TargetMol [targetmol.com]

- 8. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

cis-J-113863: A Potent CCR1 Antagonist for Inflammatory Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, has made it an attractive therapeutic target. This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of CCR1, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile: this compound

This compound is a non-peptidyl, competitive antagonist of the human and mouse CCR1 receptors.[1] It is the cis-isomer of the compound also known as J-113863, while the trans-isomer is referred to as UCB-35625. This guide focuses on the properties and activities of the cis-isomer.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional antagonism of this compound against various chemokine receptors.

Table 1: Binding Affinity of this compound

| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |

| CCR1 | Human | Radioligand Binding ([¹²⁵I]MIP-1α) | 0.9 | [1][2] |

| CCR1 | Mouse | Radioligand Binding ([¹²⁵I]MIP-1α) | 5.8 | [1][2] |

| CCR3 | Human | Not Specified | 0.58 | [2] |

| CCR3 | Mouse | Not Specified | 460 | [2] |

| CCR2, CCR4, CCR5 | Not Specified | Not Specified | Inactive | [2] |

Table 2: Functional Antagonism of this compound

| Assay Type | Cell Line | Stimulant | IC50 (nM) | Reference |

| Calcium Mobilization | U937 cells (human CCR1 transfected) | MIP-1α (10 nM) | Not explicitly quantified, but complete blockade shown | |

| Chemotaxis | Human Eosinophils | Eotaxin | 27 | |

| Calcium Mobilization | Human Eosinophils | Eotaxin | 6.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity of this compound for the CCR1 receptor.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., CHO or U937 cells transfected with human or mouse CCR1).

-

Radioligand: [¹²⁵I]-MIP-1α (a CCR1 ligand).

-

Non-labeled competitor: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-MIP-1α to each well.

-

Add varying concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a known CCR1 ligand (e.g., unlabeled MIP-1α). For total binding, add binding buffer.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

Cells endogenously expressing or transfected with CCR1 (e.g., U937 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR1 agonist (e.g., MIP-1α or RANTES).

-

This compound at various concentrations.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove any extracellular dye.

-

Resuspend the cells in the assay buffer and plate them into a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add a fixed concentration of the CCR1 agonist to the wells to stimulate calcium release.

-

Continue to record the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium. The IC50 value is the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCR1 chemokine.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber or transwell inserts).

-

Cells expressing CCR1 (e.g., monocytes, THP-1 cells).

-

Chemoattractant: a CCR1 ligand like MIP-1α or RANTES.

-

This compound at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

Procedure:

-

Place the chemoattractant in the lower chamber of the chemotaxis plate.

-

In the upper chamber (transwell insert), add the cells that have been pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient for cell migration (typically 1-3 hours).

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

The IC50 value is the concentration of this compound that inhibits cell migration by 50% compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist at the CCR1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5).

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1, a Gαi-coupled receptor, initiates a series of intracellular events culminating in cell migration.

Caption: CCR1 signaling cascade initiated by chemokine binding and inhibited by this compound.

Experimental Workflow for Antagonist Characterization

The characterization of a CCR1 antagonist like this compound typically follows a hierarchical screening process.

Caption: A typical workflow for the identification and characterization of a CCR1 antagonist.

In Vivo Efficacy

The in vivo therapeutic potential of J-113863 has been evaluated in a mouse model of collagen-induced arthritis.[3][4] Daily intraperitoneal administration of J-113863 at doses of 3 or 10 mg/kg for 11 days, starting from the onset of clinical symptoms, resulted in a dose-dependent inhibition of the arthritic index.[3] This treatment improved paw inflammation and joint damage, and significantly reduced the infiltration of inflammatory cells into the joints.[3][4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, excretion (ADME), and plasma half-life, are not extensively reported in the currently available public literature. The in vivo studies in mice utilized intraperitoneal administration, and further investigation is required to determine its oral bioavailability and other key pharmacokinetic parameters.[3]

Conclusion

This compound is a potent and selective antagonist of the CCR1 receptor with demonstrated efficacy in a preclinical model of rheumatoid arthritis. Its high affinity for both human and mouse CCR1 makes it a valuable tool for further preclinical investigation into the role of CCR1 in inflammatory diseases. The data presented in this technical guide, including binding affinities, functional activities, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in targeting the CCR1 pathway. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of cis-J-113863: A Potent CCR1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity and functional activity. Furthermore, it outlines the detailed synthetic route for its preparation and the experimental protocols for key biological assays, serving as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in orchestrating immune cell trafficking. Among these, the C-C chemokine receptor 1 (CCR1) is predominantly expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells. Its activation by chemokine ligands such as MIP-1α (CCL3) and RANTES (CCL5) triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation at inflammatory sites. Consequently, antagonism of CCR1 represents a promising strategy for the development of novel anti-inflammatory therapeutics.

This compound has emerged as a highly potent and selective small molecule antagonist of CCR1. Its discovery marked a significant advancement in the pursuit of clinically viable CCR1-targeted therapies. This guide provides a detailed technical overview of its discovery, synthesis, and pharmacological characterization.

Pharmacological Profile

This compound is a competitive antagonist of the CCR1 receptor.[1] It exhibits high affinity for both human and mouse CCR1, a crucial characteristic for preclinical evaluation in rodent models of inflammatory diseases. The inhibitory activity of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

Quantitative Pharmacological Data

The following table summarizes the reported IC50 values for this compound against human and mouse CCR1 and CCR3 receptors.

| Receptor | Species | IC50 (nM) |

| CCR1 | Human | 0.9[2][3] |

| CCR1 | Mouse | 5.8[2][3] |

| CCR3 | Human | 0.58[2][3] |

| CCR3 | Mouse | 460[2][3] |

Synthesis of this compound

The chemical name for this compound is 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.[3] The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their assembly and final quaternization. The following is a detailed protocol adapted from the seminal publication by Naya et al. (2001).

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-amino-1-ethylpiperidine

-

To a solution of 1-ethyl-4-piperidone (B1582495) in methanol, add a solution of hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in water.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and extract the residue with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the oxime intermediate.

-

To a solution of the oxime in ethanol (B145695), add Raney nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere at 50 psi for 24 hours.

-

Filter the catalyst and concentrate the filtrate to yield 4-amino-1-ethylpiperidine.

Step 2: Synthesis of 2,7-dichloro-9H-xanthene-9-carboxylic acid

-

To a solution of 2,7-dichloroxanthen-9-one (B379800) in a mixture of acetic acid and water, add potassium cyanide.

-

Reflux the mixture for 48 hours.

-

Cool the reaction to room temperature and add concentrated hydrochloric acid.

-

Continue to reflux for an additional 24 hours.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the solid with water and dry to afford 2,7-dichloro-9H-xanthene-9-carboxylic acid.

Step 3: Coupling of 4-amino-1-ethylpiperidine and 2,7-dichloro-9H-xanthene-9-carboxylic acid

-

To a solution of 2,7-dichloro-9H-xanthene-9-carboxylic acid in dichloromethane (B109758), add oxalyl chloride and a catalytic amount of dimethylformamide.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in dichloromethane and add it to a solution of 4-amino-1-ethylpiperidine and triethylamine (B128534) in dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to give the amide intermediate.

Step 4: Synthesis of this compound

-

To a solution of the amide intermediate in acetonitrile, add 1-(bromomethyl)cyclooctene and sodium iodide.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by recrystallization from ethanol to yield this compound as a white solid.

Key Experimental Protocols

CCR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR1 receptor.

Materials:

-

Membrane preparations from cells expressing human or mouse CCR1.

-

[125I]MIP-1α (Radioligand).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.2).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled MIP-1α).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, combine the cell membrane preparation, [125I]MIP-1α (at a concentration close to its Kd), and varying concentrations of this compound or the non-specific binding control in the binding buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

MIP-1α-Induced Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of cells in response to the chemokine MIP-1α.

Materials:

-

A cell line that expresses CCR1 and is known to migrate in response to MIP-1α (e.g., THP-1 cells).

-

Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Recombinant human or mouse MIP-1α.

-

This compound at various concentrations.

-

Cell staining and counting reagents.

Protocol:

-

Pre-treat the CCR1-expressing cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Place the assay medium containing MIP-1α in the lower chamber of the chemotaxis plate.

-

Add the pre-treated cells to the upper chamber (the Transwell insert).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway of CCR1

Caption: Simplified signaling pathway of CCR1 and the inhibitory action of this compound.

Experimental Workflow for CCR1 Binding Assay

Caption: Workflow for the CCR1 radioligand binding assay.

Experimental Workflow for Chemotaxis Assay

Caption: Workflow for the MIP-1α-induced chemotaxis assay.

Conclusion

This compound is a valuable research tool for investigating the role of CCR1 in various physiological and pathological processes. Its high potency and cross-reactivity between human and mouse receptors make it particularly useful for in vitro and in vivo studies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CCR1 antagonism. As our understanding of the intricate roles of chemokines in disease continues to grow, compounds like this compound will be instrumental in the development of next-generation anti-inflammatory therapies.

References

In-Depth Technical Guide: cis-J-113863 Potency at the Human CCR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the inhibitory activity of the small molecule antagonist, cis-J-113863, on the human C-C chemokine receptor type 1 (CCR1). The content herein is curated for professionals in the fields of pharmacology, immunology, and medicinal chemistry who are engaged in research and development involving chemokine receptor modulation.

Core Data Summary: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various chemokine receptors and species. The following table summarizes the key IC50 values, providing a clear comparative view of its activity and selectivity profile.

| Target Receptor | Species | Assay Type | IC50 (nM) | Reference |

| CCR1 | Human | Radioligand Binding | 0.9 | [1] |

| CCR1 | Mouse | Radioligand Binding | 5.8 | [1][2] |

| CCR3 | Human | Radioligand Binding | 0.58 | [1][2] |

| CCR3 | Mouse | Radioligand Binding | 460 | [1][2] |

| CCR2 | Human | Not specified | Inactive | [1][2] |

| CCR4 | Human | Not specified | Inactive | [1][2] |

| CCR5 | Human | Not specified | Inactive | [1][2] |

Experimental Protocols

The determination of the IC50 value of this compound for human CCR1 was achieved through a combination of radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay (Competition)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the human CCR1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CCR1 gene.

-

Radioligand: [125I]MIP-1α (Macrophage Inflammatory Protein-1 alpha).

-

Protocol:

-

Membrane Preparation: CHO-K1 cells expressing human CCR1 are harvested and homogenized. The cell membranes are isolated by centrifugation to be used in the binding assay.

-

Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and protease inhibitors, is used to maintain physiological pH and protein integrity.

-

Competition Reaction: A fixed concentration of [125I]MIP-1α is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [125I]MIP-1α (IC50 value).

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the intracellular calcium influx induced by a CCR1 agonist.

-

Cell Line: Human monocytic cell line (U937), which endogenously expresses CCR1.

-

Agonist: Recombinant human MIP-1α.

-

Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM) is loaded into the cells.

-

Protocol:

-

Cell Preparation: U937 cells are cultured and then loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of MIP-1α, which binds to CCR1 and triggers the release of intracellular calcium stores.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured using a fluorometric plate reader.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data is used to determine the IC50 value.

-

Visualizations

CCR1 Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway of CCR1 upon activation by its cognate ligands, such as MIP-1α (CCL3), and the point of inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in the competitive radioligand binding assay used to determine the IC50 value of this compound.

References

cis-J-113863: A Potent and Selective Antagonist of the CCR3 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of cis-J-113863, a small molecule antagonist with high affinity and selectivity for the C-C chemokine receptor 3 (CCR3). CCR3 is a key G protein-coupled receptor involved in the recruitment of eosinophils and other inflammatory cells, making it an attractive therapeutic target for allergic diseases such as asthma. This document details the binding affinity and functional antagonism of this compound at CCR3 and other chemokine receptors, presenting quantitative data in a clear, tabular format. Furthermore, it outlines the detailed experimental methodologies for the key assays cited and provides visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Chemokine receptors are critical mediators of leukocyte trafficking in both normal physiological processes and inflammatory conditions. The CCR3 receptor is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5) plays a pivotal role in the pathogenesis of allergic inflammation. Consequently, the development of potent and selective CCR3 antagonists represents a promising therapeutic strategy for diseases characterized by eosinophilic inflammation.

This compound has emerged as a significant tool compound for studying the role of CCR3 in inflammatory responses. This guide synthesizes the available data on its selectivity and functional activity, providing a valuable resource for researchers in immunology, pharmacology, and drug discovery.

Quantitative Pharmacological Data

The selectivity of this compound has been characterized through extensive in vitro studies. The following tables summarize the binding affinities (IC50 values) of this compound for human and mouse CCR3, as well as its activity at other related chemokine receptors.

Table 1: Binding Affinity of this compound for Human Chemokine Receptors

| Receptor | Ligand | IC50 (nM) |

| CCR3 | [125I]Eotaxin | 0.58[1][2][3][4] |

| CCR1 | Not Specified | 0.9[1][2][3][4][5] |

| CCR2b | [125I]MCP-1 | >1000[1][4] |

| CCR4 | Not Specified | Inactive[1][4] |

| CCR5 | [125I]MIP-1β | >1000[1][4] |

Table 2: Binding Affinity of this compound for Mouse Chemokine Receptors

| Receptor | Ligand | IC50 (nM) |

| CCR3 | [125I]Eotaxin | 460[1][2][3][4] |

| CCR1 | Not Specified | 5.8[1][2][3][4][5] |

Table 3: Functional Antagonism of UCB35625 (trans-isomer of J-113863)

| Assay | Cell Type | Chemoattractant | IC50 (nM) |

| Chemotaxis | CCR1-transfected cells | MIP-1α | 9.6[6] |

| Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7[6] |

| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57[6] |

Signaling Pathways

CCR3, as a G protein-coupled receptor, primarily signals through the Gαi subunit. The binding of an agonist like eotaxin initiates a signaling cascade that is effectively blocked by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the CCR3 selectivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR3 receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Cell Membrane Preparation:

-

Cells stably expressing the human or mouse CCR3 receptor are harvested.

-

The cells are lysed by homogenization in a hypotonic buffer.

-

The cell lysate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled eotaxin (e.g., [¹²⁵I]eotaxin).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCR3 antagonist.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The percentage of specific binding of the radioligand is plotted against the concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of cells towards a CCR3 ligand.

Methodology:

-

Cell Preparation:

-

A suspension of cells expressing CCR3 (e.g., primary eosinophils or a CCR3-transfected cell line) is prepared in a suitable assay medium.

-

The cells are pre-incubated with various concentrations of this compound or vehicle control.

-

-

Assay Setup:

-

A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) with a microporous membrane is used.

-

The lower chamber is filled with a solution containing a CCR3-specific chemoattractant, such as eotaxin.

-

The cell suspension, pre-treated with this compound, is added to the upper chamber.

-

-

Incubation:

-

The chamber is incubated for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The cells that have migrated to the lower surface of the membrane are fixed and stained.

-

The number of migrated cells is quantified by microscopy or by lysing the cells and measuring a fluorescent or colorimetric marker.

-

-

Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.

-

The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and an IC50 value is determined.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.

Methodology:

-

Cell Preparation and Dye Loading:

-

CCR3-expressing cells are seeded in a 96-well black-walled, clear-bottom plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

After loading, the cells are washed to remove extracellular dye.

-

-

Antagonist Incubation:

-

The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a short period.

-

-

Stimulation and Measurement:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

A CCR3 agonist, such as eotaxin, is added to the wells to stimulate the cells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence signal in the presence of this compound is compared to the signal in the vehicle control.

-

The percentage of inhibition of the calcium response is calculated for each antagonist concentration, and an IC50 value is determined.

-

Conclusion

This compound is a potent and selective antagonist of the human CCR3 receptor, with significantly lower affinity for the mouse CCR3 receptor. Its high selectivity against other chemokine receptors, such as CCR2, CCR4, and CCR5, makes it an invaluable tool for elucidating the specific roles of CCR3 in various physiological and pathological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR3-targeted therapies for allergic and inflammatory diseases. The trans-isomer, UCB35625, has also demonstrated functional antagonism in chemotaxis and HIV-1 entry assays, further highlighting the therapeutic potential of this chemical scaffold.

References

- 1. cusabio.com [cusabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]

- 4. New insights in chemokine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Stereoisomers of J-113863: Potent Chemokine Receptor Antagonists

An Important Note on Pharmacological Targets: While this guide addresses the cis- and trans-isomers of J-113863, it is crucial for the scientific community to note that the primary and well-documented pharmacological targets of these compounds are chemokine receptors, specifically CCR1 and CCR3. An extensive review of the scientific literature reveals no significant evidence of their interaction with opioid receptors. This guide will, therefore, focus on their established activity as chemokine receptor antagonists.

Introduction

J-113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). Chemokine receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Consequently, antagonists of these receptors, such as J-113863, have been investigated for their therapeutic potential in various inflammatory and autoimmune diseases. J-113863 exists as two distinct stereoisomers, cis-J-113863 and trans-J-113863, which exhibit differential pharmacological profiles. This technical guide provides a comprehensive overview of the comparative pharmacology of these isomers, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinities and functional potencies of cis- and trans-J-113863 have been determined through various in vitro assays. The following tables summarize the key quantitative data for these isomers, highlighting their activity at human and mouse CCR1 and CCR3 receptors.

Table 1: Comparative Binding Affinity (IC50, nM) of J-113863 Isomers at CCR1

| Isomer | Receptor Target | IC50 (nM) | Reference |

| This compound | Human CCR1 | 0.9 | [1][2][3] |

| This compound | Mouse CCR1 | 5.8 | [1][2][3] |

| trans-J-113863 | Human CCR1 | 9.57 | [4] |

Table 2: Comparative Antagonist Activity (IC50, nM) of J-113863 Isomers at CCR3

| Isomer | Receptor Target | Assay | IC50 (nM) | Reference |

| This compound | Human CCR3 | Not Specified | 0.58 | [2][3][5] |

| This compound | Mouse CCR3 | Not Specified | 460 | [2][3][5] |

| trans-J-113863 | Human CCR3 | Eotaxin-induced Chemotaxis | 93.8 | [4] |

Experimental Protocols

The characterization of cis- and trans-J-113863 as chemokine receptor antagonists relies on a suite of specialized in vitro assays. Below are detailed protocols for three key experimental procedures.

Competitive Radioligand Binding Assay for CCR1

This assay is used to determine the binding affinity (Ki) of the J-113863 isomers by measuring their ability to displace a radiolabeled ligand from the CCR1 receptor.

a) Membrane Preparation:

-

Homogenize frozen tissue or washed cells expressing CCR1 in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b) Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane suspension (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

50 µL of the competing test compound (cis- or trans-J-113863) at various concentrations.

-

50 µL of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-MIP-1α) at a fixed concentration.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) presoaked glass fiber filter plate using a 96-well cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

c) Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transwell Chemotaxis Assay

This functional assay assesses the ability of the J-113863 isomers to block the migration of cells towards a chemokine gradient.

a) Cell Preparation:

-

Culture a cell line endogenously expressing or transfected with CCR1 (e.g., THP-1 monocytes) to approximately 80-90% confluency.

-

For 18-24 hours prior to the assay, starve the cells in a serum-free medium.

-

Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.

b) Assay Procedure:

-

To the lower chamber of a 24-well transwell plate, add 600 µL of serum-free medium containing a known chemoattractant for CCR1 (e.g., MIP-1α/CCL3) at its EC₅₀ concentration. For negative control wells, add medium without the chemoattractant.

-

To the upper chamber (the transwell insert with a porous membrane, typically 5 or 8 µm), add 100 µL of the cell suspension (1 x 10⁵ cells).

-

To assess antagonist activity, pre-incubate the cells with various concentrations of cis- or trans-J-113863 for 15-30 minutes before adding them to the upper chamber.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 5 hours.

-

Following incubation, remove the transwell inserts. Remove the non-migrated cells from the upper side of the membrane with a cotton swab.

-

Fix the migrated cells on the lower side of the membrane with 70% ethanol (B145695) for 10-15 minutes.

-

Stain the fixed cells with a suitable stain (e.g., Crystal Violet or DAPI).

-

Count the number of migrated cells in several fields of view under a microscope.

c) Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Plot the number of migrated cells against the log of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.

Calcium Mobilization Assay

This functional assay measures the ability of the J-113863 isomers to inhibit the transient increase in intracellular calcium concentration that occurs upon chemokine receptor activation.

a) Cell Preparation and Dye Loading:

-

Seed CCR1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in an appropriate assay buffer.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

b) Assay Procedure:

-

Prepare serial dilutions of the J-113863 isomers and a reference agonist (e.g., MIP-1α/CCL3) in the assay buffer.

-

Place the microplate into a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

To measure antagonist activity, add the J-113863 isomer solutions to the wells and incubate for a predetermined time.

-

Using the instrument's integrated fluidics, add the CCR1 agonist to all wells at its EC₈₀ concentration.

-

Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.

c) Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the log of the antagonist concentration.

-

Fit the data using a non-linear regression model to calculate the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified CCR1 signaling pathway and the antagonistic action of J-113863.

Caption: Experimental workflow for a Transwell chemotaxis assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to cis-J-113863: A Potent CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). It details the compound's chemical properties, molecular weight, and CAS number. The guide further explores its mechanism of action, summarizing its inhibitory effects on CCR1 signaling and subsequent inflammatory responses. Detailed experimental protocols for in vivo and in vitro assays relevant to the study of this compound are provided, including models for rheumatoid arthritis and multiple sclerosis, as well as chemotaxis assays. Finally, a diagram of the CCR1 signaling pathway is presented to illustrate the molecular targets of this compound.

Introduction

Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 1 (CCR1) is a key player in the pathogenesis of various inflammatory and autoimmune diseases. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to cellular responses including chemotaxis, degranulation, and cytokine release. Consequently, the development of CCR1 antagonists has been a significant focus of drug discovery efforts aimed at treating conditions like rheumatoid arthritis and multiple sclerosis. This compound has emerged as a potent and selective small molecule antagonist of CCR1, demonstrating efficacy in preclinical models of these diseases.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| Chemical Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [1] |

| CAS Number | 202796-41-6 | [1] |

| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ | [1] |

| Molecular Weight | 655.44 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

Biological Activity and Mechanism of Action

This compound is a competitive antagonist of the CCR1 receptor.[2] It exhibits high affinity for both human and mouse CCR1, with IC₅₀ values of 0.9 nM and 5.8 nM, respectively.[1] By binding to CCR1, this compound prevents the binding of its cognate chemokines, thereby inhibiting the downstream signaling pathways that mediate inflammatory cell recruitment and activation.

CCR1 Signaling Pathway

The activation of CCR1 by its chemokine ligands initiates a cascade of intracellular events. This G protein-coupled receptor (GPCR) primarily couples to the Gαi subunit of heterotrimeric G proteins.[3] This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to cellular responses such as chemotaxis and gene transcription.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of potential therapeutics.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster: On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in IFA intradermally at a different site near the base of the tail.

-

Treatment: Begin treatment with this compound (e.g., 3-10 mg/kg, intraperitoneally, once daily) or vehicle upon the first signs of arthritis (typically around day 21-28).[8]

-

Clinical Assessment: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum clinical score per mouse is 16.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

In Vitro Assay: Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Materials:

-

Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane)

-

Leukocytes (e.g., human monocytes or a monocytic cell line like THP-1)

-

Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

-

This compound

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

Procedure:

-

Cell Preparation: Culture and harvest the cells. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis chamber.

-

In the upper wells (inserts), add the cell suspension.

-